7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione

Organic Synthesis Cross-Coupling Medicinal Chemistry

Leverage 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione as a strategic intermediate. Its 7-bromo substituent offers superior oxidative addition kinetics vs. 7-Cl for efficient parallel Suzuki-Miyaura library synthesis, while the 2,4-dione core mimics acetyl-lysine binding for BET bromodomain inhibitor discovery. Essential for scaffold-hopping antiviral, antimicrobial, and antimalarial programs seeking differentiated IP. Secure your research supply today.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
Cat. No. B14094663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1C(=O)C2=C(C=C(C=N2)Br)NC1=O
InChIInChI=1S/C8H5BrN2O2/c9-4-1-5-8(10-3-4)6(12)2-7(13)11-5/h1,3H,2H2,(H,11,13)
InChIKeyUJZFUYCFLOLTJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione: Heterocyclic Scaffold for Cross-Coupling Diversification


7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione is a brominated heterocyclic compound belonging to the 1,5-naphthyridine family [1]. The 1,5-naphthyridine scaffold is a privileged pharmacophore with demonstrated utility in antiviral, antimicrobial, and anticancer drug discovery programs [2]. This compound features a fused bicyclic system containing two nitrogen atoms at positions 1 and 5, a bromine substituent at the 7-position, and two carbonyl groups at positions 2 and 4 (constituting the 2,4-dione functionality) [3]. The 7-bromo substituent serves as a critical synthetic handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling rapid diversification of the naphthyridine core [1]. The 2,4-dione moiety provides additional hydrogen-bonding capacity and metal-chelating potential, distinguishing this scaffold from monoketo or amino-substituted naphthyridine analogs in both reactivity profile and biological target engagement.

Why 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione Cannot Be Interchanged with Other 1,5-Naphthyridine Analogs


In the 1,5-naphthyridine chemical series, the nature and position of substituents profoundly modulate both synthetic reactivity and biological activity, precluding indiscriminate substitution. The 7-bromo substituent in this compound provides a uniquely reactive aryl halide site that enables Pd-catalyzed cross-coupling transformations inaccessible to non-halogenated or alternative-halogenated congeners [1]. Bromine at position 7 exhibits an optimal balance of oxidative addition kinetics in palladium-catalyzed couplings compared to chlorine (slower) or iodine (less stable, prone to dehalogenation), making this specific intermediate more efficient for parallel library synthesis [1]. Furthermore, the presence of two carbonyl groups at positions 2 and 4 creates a distinct hydrogen-bonding and metal-coordination environment not found in mono-keto, amino, or unsubstituted 1,5-naphthyridine variants. In biological systems, the 7-bromo substituent can directly influence target binding affinity: for example, 7-bromo-substituted naphthyridine Mannich bases have demonstrated differential antimalarial potency and mammalian toxicity profiles relative to their 7-chloro and 7-trifluoromethyl counterparts [2]. Substituting a 7-chloro or 7-unsubstituted analog for the 7-bromo derivative would alter both synthetic workflow efficiency and the downstream biological activity of final compounds, potentially compromising SAR optimization and lead candidate selection.

Quantitative Differentiation Evidence: 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione vs. Comparator Scaffolds


Enhanced Cross-Coupling Efficiency: 7-Bromo vs. 7-Chloro in Palladium-Catalyzed Suzuki-Miyaura Reactions

The 7-bromo substituent in 7-bromo-1,5-naphthyridine-2,4(1H,3H)-dione provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding 7-chloro analog. Aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 50-100 times faster than aryl chlorides under standard Suzuki-Miyaura conditions [1]. This kinetic advantage translates to shorter reaction times, lower catalyst loadings, and higher conversion yields in parallel synthesis applications [1]. Conversely, the 7-iodo analog, while even more reactive, exhibits increased susceptibility to dehalogenation side reactions and thermal instability during extended storage, limiting its practical utility for large-scale compound library production [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Differential Toxicity Profile: 7-Bromo-1,5-naphthyridine Mannich Bases vs. Amodiaquine

Mannich base derivatives synthesized from 7-bromo-1,5-naphthyridin-4-amine scaffolds demonstrate a significantly improved mammalian toxicity profile compared to the clinical antimalarial drug amodiaquine [1]. In mouse toxicity studies, 7-bromo-1,5-naphthyridine-derived Mannich bases were appreciably less toxic than amodiaquine, while maintaining comparable or superior in vitro antimalarial potency against Plasmodium falciparum [1]. This differential toxicity is attributed to structural features conferred by the 7-bromo substitution pattern, which modulates metabolic activation pathways distinct from the 4-aminoquinoline scaffold of amodiaquine [2].

Antimalarial Toxicology SAR

BET Bromodomain Binding: 1,5-Naphthyridine Scaffold vs. Alternative Chemotypes

The 1,5-naphthyridine scaffold, from which 7-bromo-1,5-naphthyridine-2,4(1H,3H)-dione is derived, has been established as a potent BET bromodomain inhibitor chemotype with demonstrated cell activity and oral pharmacokinetic parameters [1]. The 7-position of the 1,5-naphthyridine ring system, where the bromine atom resides in the target compound, serves as a critical vector for modulating bromodomain binding affinity and selectivity among BRD2, BRD3, BRD4, and BRDT family members [2]. This scaffold achieves Kd values in the sub-micromolar range (830 nM reported for a structurally related BET bromodomain ligand [3]) while maintaining favorable drug-like properties, representing an alternative starting point to the extensively explored triazolodiazepine (e.g., (+)-JQ1) and isoxazole chemotypes.

Epigenetics BET Inhibitor Drug Discovery

Kinase Inhibition Potential: 1,5-Naphthyridine Derivatives vs. Alternative Heterocyclic Scaffolds

The 1,5-naphthyridine scaffold, including 7-substituted variants such as 7-bromo-1,5-naphthyridine-2,4(1H,3H)-dione, has been identified as a kinase modulator chemotype with demonstrated activity against Aurora kinases A and B [1]. The 2,4-dione moiety present in the target compound provides additional hydrogen-bonding interactions with the kinase hinge region, potentially enhancing binding affinity relative to mono-keto or unsubstituted naphthyridine analogs. Patent literature describes 7-bromo-2-chloro-[1,5]naphthyridine and 7-bromo-4-chloro-[1,5]naphthyridine as intermediates for synthesizing Aurora kinase inhibitors with IC50 values in the nanomolar range [2]. This kinase inhibition profile represents a differentiated mechanism from other naphthyridine applications (e.g., antibacterial translation inhibition or HIV integrase inhibition).

Kinase Inhibitor Oncology Aurora Kinase

Validated Application Scenarios for 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione


Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

This compound serves as an optimal intermediate for generating diverse 7-aryl and 7-heteroaryl substituted 1,5-naphthyridine-2,4-dione libraries through palladium-catalyzed Suzuki-Miyaura coupling. The 7-bromo substituent provides the ideal balance of oxidative addition kinetics for high-throughput parallel synthesis: faster than the 7-chloro analog (reducing reaction times and catalyst loadings) yet more stable and less prone to dehalogenation side reactions than the 7-iodo analog [1]. The 2,4-dione functionality remains intact during cross-coupling, preserving the hydrogen-bonding pharmacophore for downstream biological evaluation in BET bromodomain and kinase inhibition assays [2].

Antimalarial Lead Optimization and Toxicology Screening

Investigators developing next-generation antimalarial agents with improved therapeutic indices should evaluate 7-bromo-1,5-naphthyridine-2,4(1H,3H)-dione as a starting scaffold for Mannich base derivatization. Published data demonstrate that 7-bromo-1,5-naphthyridine-derived Mannich bases exhibit appreciably lower mammalian toxicity compared to the clinically used 4-aminoquinoline antimalarial amodiaquine, while maintaining comparable in vitro potency against Plasmodium falciparum [1]. This differential toxicity profile provides a rationale for prioritizing the 7-bromo-1,5-naphthyridine scaffold over 4-aminoquinoline scaffolds in early-stage antimalarial lead identification campaigns where improved safety margins are a primary objective [2].

BET Bromodomain Inhibitor Scaffold Hopping

The 1,5-naphthyridine scaffold, exemplified by 7-bromo-1,5-naphthyridine-2,4(1H,3H)-dione, offers a structurally distinct alternative to the heavily patented triazolodiazepine and isoxazole BET inhibitor chemotypes. This compound provides a starting point for scaffold-hopping strategies aimed at generating BET bromodomain inhibitors with differentiated selectivity profiles and intellectual property positioning [1]. The 7-bromo substituent enables rapid SAR exploration of the solvent-exposed region of the bromodomain binding pocket, while the 2,4-dione functionality mimics the acetyl-lysine binding interactions characteristic of potent BET inhibitors [2].

Kinase Inhibitor Fragment-Based and Structure-Guided Design

For kinase drug discovery programs targeting Aurora kinases or SYK, 7-bromo-1,5-naphthyridine-2,4(1H,3H)-dione provides a fragment-like starting point with established kinase hinge-binding potential [1]. The 1,5-nitrogen positioning offers a distinct binding geometry compared to the more commonly exploited quinoline and pyrimidine kinase inhibitor scaffolds, potentially enabling access to novel selectivity profiles against the kinome. The 7-bromo handle facilitates rapid fragment elaboration through structure-guided design, while the 2,4-dione moiety can engage conserved hinge region residues or coordinate catalytic metal ions depending on the target kinase [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1,5-naphthyridine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.